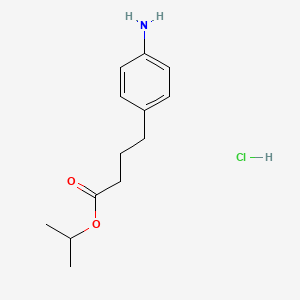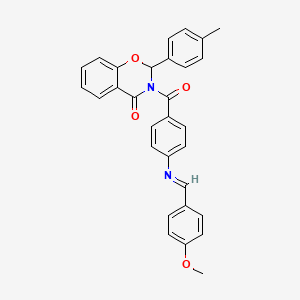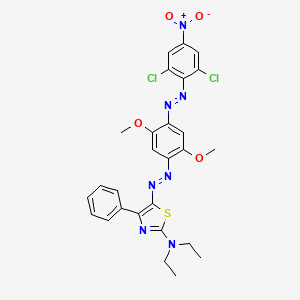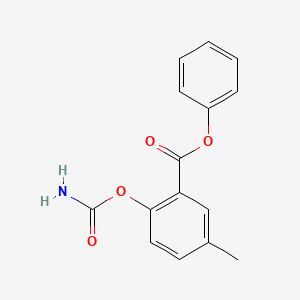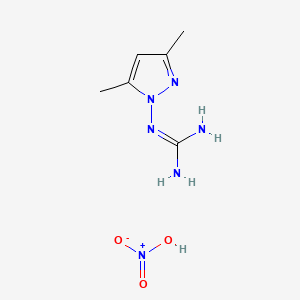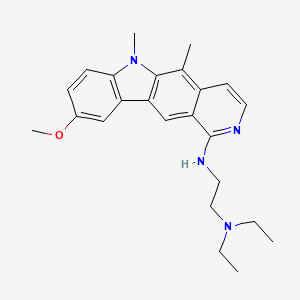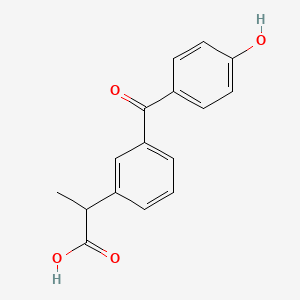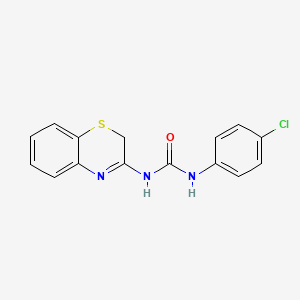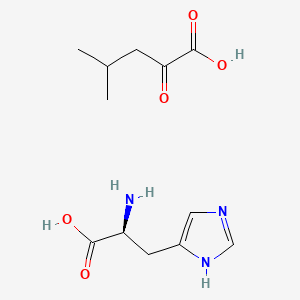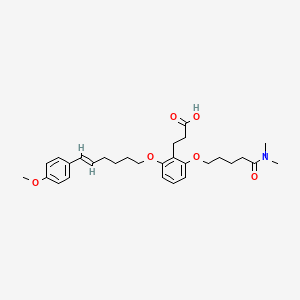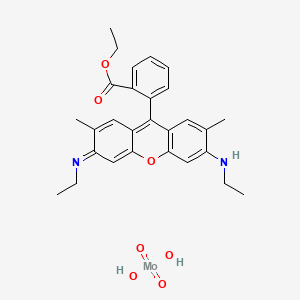
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xantilio, 9-(2-(etoxicarbonil)fenil)-3,6-bis(etilamino)-2,7-dimetil-, molibdato: es un compuesto orgánico complejo que pertenece a la familia de los xantilios. Este compuesto se caracteriza por su estructura única, que incluye grupos etilamino y etoxicarbonil, lo que lo convierte en un tema de interés en varios campos científicos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Xantilio, 9-(2-(etoxicarbonil)fenil)-3,6-bis(etilamino)-2,7-dimetil-, molibdato implica múltiples pasos. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para el rendimiento y la pureza, a menudo implica pasos de purificación como la recristalización o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Xantilio, 9-(2-(etoxicarbonil)fenil)-3,6-bis(etilamino)-2,7-dimetil-, molibdato experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El compuesto puede reducirse utilizando agentes como el borohidruro de sodio, lo que lleva a la formación de diferentes derivados.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen permanganato de potasio para la oxidación, borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones típicamente implican temperaturas y niveles de pH controlados para asegurar la ruta de reacción deseada .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Xantilio, 9-(2-(etoxicarbonil)fenil)-3,6-bis(etilamino)-2,7-dimetil-, molibdato tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en varias reacciones de síntesis orgánica.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de tintes y pigmentos debido a sus propiedades de color únicas.
Mecanismo De Acción
El mecanismo de acción de Xantilio, 9-(2-(etoxicarbonil)fenil)-3,6-bis(etilamino)-2,7-dimetil-, molibdato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión génica y regulación metabólica .
Comparación Con Compuestos Similares
Compuestos Similares
- Xantilio, 3-(dietilamino)-9-(2-(etoxicarbonil)fenil)-6-(etilamino)-
- Xantilio, 3-(dietilamino)-9-(2-(etoxicarbonil)fenil)-6-(metilamino)-
Singularidad
Xantilio, 9-(2-(etoxicarbonil)fenil)-3,6-bis(etilamino)-2,7-dimetil-, molibdato es único debido a su patrón de sustitución específico y la presencia de molibdato. Esto le confiere propiedades químicas y físicas distintas en comparación con otros derivados de xantilio .
Propiedades
Número CAS |
97171-88-5 |
|---|---|
Fórmula molecular |
C28H32MoN2O7 |
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
dihydroxy(dioxo)molybdenum;ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate |
InChI |
InChI=1S/C28H30N2O3.Mo.2H2O.2O/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;;;;;/h9-16,29H,6-8H2,1-5H3;;2*1H2;;/q;+2;;;;/p-2 |
Clave InChI |
FBALGGSBNXHKRF-UHFFFAOYSA-L |
SMILES canónico |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.O[Mo](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



